Calothrixin B

Description

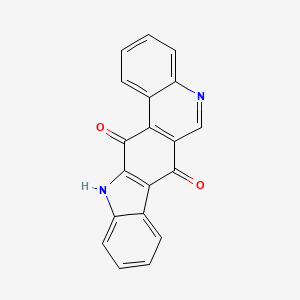

Structure

3D Structure

Properties

CAS No. |

254114-34-6 |

|---|---|

Molecular Formula |

C19H10N2O2 |

Molecular Weight |

298.3 g/mol |

IUPAC Name |

10,20-diazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1(13),3(11),4,6,8,14,16,18,20-nonaene-2,12-dione |

InChI |

InChI=1S/C19H10N2O2/c22-18-12-9-20-13-7-3-1-5-10(13)15(12)19(23)17-16(18)11-6-2-4-8-14(11)21-17/h1-9,21H |

InChI Key |

CCPDIHKLISWESE-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=O)C4=C(C3=O)C=NC5=CC=CC=C54 |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=O)C4=C(C3=O)C=NC5=CC=CC=C54 |

Synonyms |

calothrixin B |

Origin of Product |

United States |

Foundational & Exploratory

Calothrixin B: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calothrixin B, a potent pentacyclic alkaloid, was first isolated from the cyanobacterium Calothrix in 1999.[1] This unique natural product, featuring an indolo[3,2-j]phenanthridine core, has garnered significant attention for its pronounced biological activities, including notable anticancer and antimalarial properties.[1][2] Its discovery was the result of bioassay-guided fractionation of cyanobacterial extracts. Due to its complex structure and low isolation yields from its natural source, extensive research has been dedicated to its total synthesis. This document provides a comprehensive technical overview of the discovery, isolation, and biological evaluation of this compound, intended to serve as a resource for researchers in natural product chemistry, oncology, and drug development.

Discovery and Structural Elucidation

This compound, along with its N-oxide analog Calothrixin A, was first identified and isolated by Rickards and colleagues from extracts of the cyanobacterium Calothrix.[1] The structure of this novel metabolite was elucidated through a combination of spectroscopic techniques, including Electron Impact Mass Spectrometry (EIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and COSY).[1] The molecule possesses a unique pentacyclic framework, integrating quinoline, quinone, and indole pharmacophores.[1]

Chemical Structure of this compound

-

Molecular Formula: C₁₉H₁₀N₂O₂

-

Molar Mass: 298.3 g/mol

-

IUPAC Name: 10,20-diazapentacyclo[11.8.0.0³,¹¹.0⁴,⁹.0¹⁴,¹⁹]henicosa-1(13),3(11),4,6,8,14,16,18,20-nonaene-2,12-dione[3]

Isolation from Calothrix

The isolation of this compound from its natural source is a multi-step process that relies on the compound's physicochemical properties. The low yield of this compound from Calothrix cultures has been a significant driver for the development of synthetic routes.[1][4]

Experimental Protocol: Isolation and Purification

The following protocol is a generalized procedure based on the originally described methods.[1] Researchers may need to optimize these steps for their specific Calothrix strain and culture conditions.

1. Biomass Preparation:

- Lyophilize (freeze-dry) the collected Calothrix cyanobacterial cells to remove water.

2. Extraction:

- Perform a Soxhlet extraction of the lyophilized biomass.

- Begin with an exhaustive extraction using dimethyl sulfoxide (DMSO).

- Follow with a second exhaustive extraction using ethyl acetate (AcOEt) to partition the compounds of interest.

3. Fractionation and Purification:

- The crude extracts are subjected to bioassay-guided fractionation.

- This process involves a combination of differential solubility and chromatographic techniques.

- While specific details of the original chromatographic separation are not extensively published, modern purification would typically involve:

- Column Chromatography: Initial separation on a silica gel column using a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate).

- Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Finer purification of the active fractions on a C18 column with a suitable solvent system (e.g., a gradient of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid).

- Fractions are continuously monitored for the presence of this compound (e.g., by TLC or LC-MS) and for their biological activity.

- This compound is more soluble than its co-metabolite, Calothrixin A, which aids in its separation.[1]

Biological Activity and Mechanism of Action

This compound exhibits a range of potent biological activities, with its anticancer properties being the most extensively studied.

Cytotoxicity

This compound has demonstrated significant cytotoxicity against various cancer cell lines. The table below summarizes the reported half-maximal inhibitory concentration (IC₅₀) and half-maximal effective concentration (EC₅₀) values.

| Compound/Analog | Cell Line | IC₅₀/EC₅₀ (µM) | Reference(s) |

| This compound | HeLa (cervical) | 0.35 | [1] |

| This compound | HeLa (cervical) | 0.24 | [1] |

| This compound | CEM (leukemia) | 0.20 - 5.13 | [5] |

| Calothrixin A | HeLa (cervical) | 0.04 | [1] |

| Calothrixin A | HeLa (cervical) | 0.12 | [1] |

| N-MOM-calothrixin B | HeLa (cervical) | 0.42 | [1] |

Mechanism of Action

The anticancer activity of this compound is attributed to a multi-faceted mechanism of action.

-

Topoisomerase I Inhibition: Calothrixins act as poisons for human DNA topoisomerase I. They stabilize the covalent complex between the enzyme and DNA, which inhibits the re-ligation of the DNA strand. This leads to the accumulation of DNA single-strand breaks, ultimately triggering apoptosis.[3][4] This inhibition is reversible.[5]

-

Induction of Reactive Oxygen Species (ROS): The quinone moiety of this compound can undergo redox cycling, leading to the generation of reactive oxygen species (ROS).[1][4] This oxidative stress can cause damage to cellular components, including DNA, and contribute to the induction of apoptosis.[1][4]

-

DNA Damage and Cell Cycle Arrest: The combined effects of topoisomerase I inhibition and ROS production lead to significant DNA damage.[3] In response to this damage, cells arrest their progression through the cell cycle. At a concentration of 0.1 µM, this compound has been shown to cause G1 phase arrest in CEM leukemia cells.[5]

Experimental Protocol: Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of compounds.

1. Cell Culture and Seeding:

- Culture the desired cancer cell line (e.g., HeLa) in appropriate media supplemented with fetal bovine serum and antibiotics.

- Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

2. Compound Treatment:

- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

- Perform serial dilutions of the stock solution to create a range of concentrations to be tested.

- Treat the cells with the different concentrations of this compound and include a vehicle control (DMSO only).

- Incubate the plates for a specified period (e.g., 48 or 72 hours).

3. MTT Addition and Incubation:

- Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

4. Solubilization and Absorbance Reading:

- Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

- Measure the absorbance of the wells at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

5. Data Analysis:

- Calculate the percentage of cell viability for each concentration relative to the vehicle control.

- Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.

- Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Biosynthesis

The biosynthetic pathway of this compound in Calothrix has not been fully elucidated. However, a plausible biogenetic origin has been proposed. It is hypothesized that Calothrixins A and B are derived from an indolo[2,3-a]carbazole precursor.[6] The specific enzymatic steps and the genes responsible for this transformation in Calothrix remain an area for future research.

Visualizations

Experimental Workflow

Caption: Isolation and purification workflow for this compound.

Proposed Biosynthetic Pathway

Caption: Proposed biogenesis of Calothrixin A and B.

Mechanism of Action Signaling Pathway

References

- 1. Cyanobacterial Metabolite Calothrixins: Recent Advances in Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

The Structural Elucidation of Calothrixin B: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calothrixin B, a pentacyclic alkaloid isolated from the cyanobacterium Calothrix, has garnered significant attention in the scientific community due to its potent biological activities, including anticancer and antimalarial properties.[1] This technical guide provides a comprehensive overview of the structural elucidation of this compound, detailing the key experimental methodologies and spectroscopic data that were instrumental in determining its unique indolo[3,2-j]phenanthridine framework. This document is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development who are interested in the discovery and characterization of novel bioactive compounds.

Introduction

Natural products remain a vital source of novel chemical scaffolds for drug discovery. Cyanobacteria, in particular, have emerged as a prolific source of structurally diverse and biologically active secondary metabolites. This compound, along with its N-oxide analog Calothrixin A, was first isolated in 1999 from extracts of the cyanobacterium Calothrix.[1] The molecule's complex, planar, and aromatic pentacyclic system presented a significant challenge for structural determination and has since been the subject of numerous total synthesis efforts. This guide will walk through the key steps and data that led to the definitive structural assignment of this compound.

Isolation and Purification

The initial isolation of this compound from lyophilized cells of Calothrix strains involved a multi-step extraction and purification process. A summary of the general procedure is as follows:

dot

Experimental Protocol: Isolation

Based on available literature, the isolation of this compound follows a general procedure as outlined by Rickards et al. in 1999.[1]

-

Extraction:

-

Fractionation and Purification:

Spectroscopic Data and Structural Elucidation

The determination of the intricate structure of this compound was primarily accomplished through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1]

Mass Spectrometry

Electron Impact Mass Spectrometry (EIMS) was initially used to determine the molecular weight and elemental composition of this compound.[1] High-resolution mass spectrometry (HRMS) data from synthetic samples have confirmed the molecular formula to be C₁₉H₁₀N₂O₂.

| Mass Spectrometry Data | |

| Technique | High-Resolution Mass Spectrometry (HRMS) |

| Ionization Mode | Electrospray (ES+) |

| Molecular Formula | C₁₉H₁₀N₂O₂ |

| Calculated m/z | 298.0742 |

| Found m/z | 298.0745 |

Table 1: High-Resolution Mass Spectrometry data for synthetic this compound.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy, along with 2D techniques such as ¹H-¹H Correlation Spectroscopy (COSY), were pivotal in assembling the final structure.[1] The following tables summarize the ¹H and ¹³C NMR data for this compound, as reported in a total synthesis study.

| ¹H NMR Data (DMSO-d₆) | ||

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 13.18 | bs | - |

| 9.63 | s | - |

| 9.59 | d | 8.7 |

| 8.19 | m | - |

| 7.97 | t | 6.9 |

| 7.89 | t | 6.9 |

| 7.63 | d | 8.1 |

| 7.50 | t | 8.4 |

| 7.42 | t | 8.1 |

Table 2: ¹H Nuclear Magnetic Resonance data for synthetic this compound.

| ¹³C NMR Data (DMSO-d₆) |

| Chemical Shift (δ) ppm |

| 180.8 |

| 180.4 |

| 151.2 |

| 147.5 |

| 138.4 |

| 138.0 |

| 132.6 |

| 131.6 (2C) |

| 130.2 |

| 129.8 |

| 127.2 |

| 124.9 |

| 124.3 |

| 123.3 |

| 122.6 |

| 122.3 |

| 115.5 |

| 113.9 |

Table 3: ¹³C Nuclear Magnetic Resonance data for synthetic this compound.

X-ray Crystallography

A thorough search of the Crystallography Open Database and the Cambridge Structural Database did not yield a crystal structure for this compound. This suggests that, to date, a single crystal X-ray diffraction analysis for this natural product has not been reported in the public domain. The structural confirmation, therefore, relies heavily on the spectroscopic data and the unambiguous results from multiple total syntheses.

Final Structure and Key Features

The culmination of the spectroscopic data analysis led to the elucidation of this compound as a pentacyclic alkaloid with a unique indolo[3,2-j]phenanthridine core. This structure comprises an assembly of quinoline, quinone, and indole pharmacophores.

dot

Conclusion

The structural elucidation of this compound stands as a testament to the power of modern spectroscopic techniques in natural product chemistry. Through the careful application of mass spectrometry and NMR spectroscopy, the complex pentacyclic architecture of this potent bioactive molecule was successfully determined. This foundational work has paved the way for numerous total synthesis campaigns and further investigations into its mechanism of action and potential as a therapeutic agent. This guide provides a consolidated resource for researchers, offering a detailed look at the data and methodologies that were instrumental in unveiling the structure of this fascinating cyanobacterial metabolite.

References

Calothrixin B: An In-depth Technical Guide to its Mechanism of Action as a Topoisomerase I Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calothrixin B, a pentacyclic indole alkaloid derived from cyanobacteria, has emerged as a potent anti-cancer agent through its activity as a topoisomerase I (Top1) inhibitor. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its role as a Top1 poison, its impact on cellular processes, and the downstream signaling pathways it modulates. This document synthesizes available quantitative data, outlines detailed experimental protocols for its characterization, and presents visual representations of its molecular interactions and cellular effects to serve as a resource for researchers in oncology and drug discovery.

Introduction

DNA topoisomerase I is a critical enzyme that alleviates torsional stress in DNA during replication and transcription by introducing transient single-strand breaks.[1] The inhibition of this enzymatic activity is a validated and effective strategy in cancer chemotherapy. This compound belongs to a class of Top1 inhibitors known as "poisons," which do not inhibit the catalytic activity of the enzyme directly but rather stabilize the covalent complex formed between topoisomerase I and DNA, known as the cleavable complex.[1] This stabilization prevents the religation of the DNA strand, leading to an accumulation of single-strand breaks that are converted into cytotoxic double-strand breaks during DNA replication, ultimately triggering programmed cell death (apoptosis).[1]

Mechanism of Action: A Topoisomerase I Poison

This compound exerts its cytotoxic effects by trapping the topoisomerase I-DNA cleavable complex. This action transforms the essential enzyme into a cellular toxin, leading to DNA damage and the initiation of apoptotic pathways.

Stabilization of the Topoisomerase I-DNA Cleavable Complex

The catalytic cycle of topoisomerase I involves the cleavage of one DNA strand, followed by the passage of the intact strand through the break, and subsequent religation of the cleaved strand. This compound is hypothesized to intercalate into the DNA at the site of cleavage, preventing the religation step. This leads to a stabilized ternary complex consisting of Top1, DNA, and this compound.

While a definitive crystal structure of the this compound-Top1-DNA ternary complex is not yet available, its structural similarity to other known intercalating Top1 poisons suggests this mode of action. Molecular docking studies would be instrumental in elucidating the precise binding interactions.

Quantitative Data

The inhibitory and cytotoxic activities of this compound have been quantified in various studies. The following tables summarize the available IC50 values.

| Cell Line | Assay Type | IC50 (µM) | Reference |

| HEL (Human Erythroleukemia) | MTT Assay | 3.63 ± 0.33 | [2] |

| CEM (Human Leukemia) | Cytotoxicity Assay | 0.20 ± 0.02 (for Calothrixin A, a related compound) | [3] |

| HeLa (Human Cervical Cancer) | Cytotoxicity Assay | 0.35 | [2] |

| P. falciparum (Chloroquine-resistant) | Antimalarial Assay | 0.18 | [2] |

| P. falciparum (Chloroquine-sensitive) | Antimalarial Assay | 0.12 | [4] |

Table 1: Summary of IC50 values for this compound and a related analogue against various cell lines.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Topoisomerase I Relaxation Assay

This assay determines the ability of a compound to inhibit the catalytic activity of topoisomerase I in relaxing supercoiled DNA.

Materials:

-

Human Topoisomerase I (recombinant)

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM spermidine, 50% glycerol)

-

This compound (dissolved in DMSO)

-

Sterile deionized water

-

Agarose

-

Tris-Acetate-EDTA (TAE) buffer

-

Ethidium bromide or other DNA stain

-

6x DNA loading dye

Procedure:

-

Prepare a reaction mixture containing 1x Topoisomerase I Assay Buffer, 200-500 ng of supercoiled plasmid DNA, and varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM).

-

Initiate the reaction by adding 1-2 units of human Topoisomerase I. The final reaction volume should be 20 µL.

-

Include a negative control (no enzyme) and a positive control (enzyme and DMSO vehicle).

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding 4 µL of 6x DNA loading dye containing SDS.

-

Resolve the DNA topoisomers by electrophoresis on a 1% agarose gel in 1x TAE buffer.

-

Stain the gel with ethidium bromide and visualize under UV light. Inhibition of relaxation is observed as the persistence of the supercoiled DNA band.[5][6]

Topoisomerase I-Mediated DNA Cleavage Assay

This assay assesses the ability of a compound to stabilize the topoisomerase I-DNA cleavable complex.

Materials:

-

Human Topoisomerase I

-

A DNA substrate with a high-affinity Top1 cleavage site (e.g., a 3'-end labeled oligonucleotide)

-

10x Topoisomerase I Cleavage Buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 50 mM MgCl2, 10 mM EDTA, 10 mM DTT)

-

This compound (dissolved in DMSO)

-

Denaturing polyacrylamide gel

-

Formamide loading buffer

Procedure:

-

Set up a reaction mixture containing 1x Topoisomerase I Cleavage Buffer, the radiolabeled DNA substrate, and varying concentrations of this compound.

-

Add human Topoisomerase I to initiate the reaction.

-

Incubate at 37°C for 30 minutes.

-

Terminate the reaction by adding SDS to a final concentration of 1%.

-

Add proteinase K and incubate for a further 30 minutes at 37°C to digest the enzyme.

-

Add formamide loading buffer, heat to 95°C for 5 minutes, and resolve the DNA fragments on a denaturing polyacrylamide gel.

-

Visualize the cleaved DNA fragments by autoradiography. An increase in the intensity of the cleaved DNA band indicates stabilization of the cleavable complex.[7]

Cell Viability (MTT) Assay

This assay measures the cytotoxic effect of this compound on cancer cell lines.[8][9][10][11]

Materials:

-

Cancer cell line of interest (e.g., HEL, HeLa)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[8][9][10][11]

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of this compound on cell cycle progression.[12][13][14][15][16]

Materials:

-

Cancer cell line

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) for 24-48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution using a flow cytometer.[12][13][14][15][16]

Apoptosis Analysis by Western Blot

This technique is used to detect the expression of key apoptosis-related proteins.[17][18][19][20][21][22]

Materials:

-

Cancer cell line

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., against cleaved PARP, cleaved Caspase-3, Bcl-2, Bax, p-ERK, ERK)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Protein electrophoresis and blotting equipment

Procedure:

-

Treat cells with this compound for the desired time and concentration.

-

Lyse the cells in RIPA buffer and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL substrate and an imaging system.[17][18][19][20][21][22]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound-induced apoptosis and a typical experimental workflow for its characterization.

Downstream Cellular Effects

The stabilization of the Top1-DNA cleavable complex by this compound triggers a cascade of cellular events, culminating in apoptosis.

Cell Cycle Arrest

Studies have shown that this compound induces cell cycle arrest. At lower concentrations, it can cause a G1 phase arrest, while at higher concentrations, an accumulation of cells in the S and G2/M phases is observed.[3] This is consistent with the induction of DNA damage, which activates cell cycle checkpoints to allow for DNA repair or, if the damage is too severe, to initiate apoptosis.

Induction of Apoptosis via the ERK/Ras/Raf/MEK Pathway

Recent evidence has implicated the ERK/Ras/Raf/MEK signaling pathway in this compound-induced apoptosis.[2] Treatment with a this compound derivative was shown to downregulate the protein levels of Ras, p-Raf, p-MEK, and p-ERK.[2] Furthermore, pretreatment with an ERK inhibitor enhanced this compound-induced apoptosis, suggesting a complex regulatory role for this pathway in the cellular response to this compound.[2] The DNA damage caused by this compound likely serves as an upstream signal that modulates this pathway, leading to the activation of the apoptotic cascade, including the activation of caspases.[2]

Conclusion

This compound is a potent topoisomerase I poison with significant anti-cancer potential. Its mechanism of action involves the stabilization of the topoisomerase I-DNA cleavable complex, leading to DNA damage, cell cycle arrest, and apoptosis, which is at least partially mediated by the ERK/Ras/Raf/MEK signaling pathway. Further investigation into its precise binding mode with the Top1-DNA complex and a more detailed elucidation of the downstream signaling events will be crucial for its development as a therapeutic agent. This technical guide provides a foundational resource for researchers to design and interpret experiments aimed at further characterizing this promising natural product.

References

- 1. journal.r-project.org [journal.r-project.org]

- 2. Cyanobacterial Metabolite Calothrixins: Recent Advances in Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calothrixins, a new class of human DNA topoisomerase I poisons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GraphViz Examples and Tutorial [graphs.grevian.org]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. texaschildrens.org [texaschildrens.org]

- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 12. youtube.com [youtube.com]

- 13. mdpi.com [mdpi.com]

- 14. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. revvity.com [revvity.com]

- 17. inspiralis.com [inspiralis.com]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. blog.cellsignal.com [blog.cellsignal.com]

- 22. researchgate.net [researchgate.net]

Preliminary Studies on the Antimalarial Effects of Calothrixin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary research on the antimalarial properties of Calothrixin B, a pentacyclic alkaloid derived from Calothrix cyanobacteria. The document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key workflows and the proposed mechanism of action to support further drug development efforts.

Quantitative Data Summary

The following tables summarize the reported in vitro antimalarial activity of this compound and its analogs against Plasmodium falciparum, as well as their cytotoxic effects on human cell lines.

Table 1: In Vitro Antiplasmodial Activity of this compound and Related Compounds

| Compound | Plasmodium falciparum Strain | IC50 (nM) | Reference Compound | IC50 (nM) |

| This compound | FCR-3 | 180[1] | Chloroquine | 83[1] |

| This compound | FCR-3 | 120[1] | Chloroquine | - |

| Calothrixin A | FCR-3 | 58[1] | Chloroquine | 83[1] |

| Calothrixin A | FCR-3 | 185[1] | Chloroquine | - |

| N-Methyl-Calothrixin B | FCR-3 | >1000 | - | - |

| N-Ethyl-Calothrixin B | FCR-3 | >1000 | - | - |

| N-Propyl-Calothrixin B | FCR-3 | >1000 | - | - |

| N-Butyl-Calothrixin B | FCR-3 | >1000 | - | - |

| N-(2-Hydroxyethyl)-Calothrixin B | FCR-3 | 890 | - | - |

FCR-3 is a chloroquine-sensitive strain of P. falciparum.[1]

Table 2: Cytotoxicity of this compound and Calothrixin A

| Compound | Cell Line | Assay | IC50 / EC50 (nM) |

| This compound | HeLa | - | 350[1] |

| This compound | HeLa | MTT | 240[1] |

| Calothrixin A | HeLa | - | 40[1] |

| Calothrixin A | HeLa | MTT | 120[1] |

Experimental Protocols

While specific, detailed protocols for the cited this compound studies are not publicly available, this section outlines standardized methodologies for the key in vitro assays commonly used in antimalarial drug discovery.

In Vitro Antiplasmodial Activity Assays

A generalized workflow for in vitro antiplasmodial screening is depicted below. This is followed by descriptions of three common assay types.

2.1.1. SYBR Green I-based Fluorescence Assay

This assay quantifies parasite proliferation by measuring the fluorescence of SYBR Green I, a dye that intercalates with parasite DNA.[2][3]

-

Materials:

-

P. falciparum culture (synchronized to ring stage)

-

Human erythrocytes (O+)

-

Complete culture medium (e.g., RPMI-1640 with supplements)

-

Test compounds and control drugs

-

SYBR Green I lysis buffer

-

96-well black microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in a 96-well plate.

-

Add synchronized ring-stage parasite culture (e.g., 0.5% parasitemia, 2% hematocrit) to each well.

-

Incubate the plate for 72 hours under a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C.[3]

-

Add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1-3 hours.[2]

-

Measure fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).[3]

-

Calculate the 50% inhibitory concentration (IC50) from the dose-response curve.

-

2.1.2. Parasite Lactate Dehydrogenase (pLDH) Assay

This colorimetric assay measures the activity of parasite-specific lactate dehydrogenase, which serves as a biomarker for viable parasites.[4][5]

-

Materials:

-

P. falciparum culture

-

Test compounds and control drugs

-

Malstat™ reagent

-

NBT/PES solution

-

96-well microplates

-

Spectrophotometer

-

-

Procedure:

-

Perform compound plating and parasite incubation as described for the SYBR Green I assay.

-

After incubation, lyse the cells by freeze-thawing the plate.

-

Add the pLDH assay reagents (Malstat™ and NBT/PES) to each well.[5]

-

Incubate at room temperature to allow for color development.

-

Measure the optical density at ~650 nm.[5]

-

Determine the IC50 value based on the reduction in pLDH activity.

-

2.1.3. [3H]-Hypoxanthine Incorporation Assay

Considered a gold standard, this radiometric assay measures the incorporation of [3H]-hypoxanthine into the parasite's nucleic acids during replication.[6][7][8][9]

-

Materials:

-

P. falciparum culture

-

Hypoxanthine-free culture medium

-

Test compounds and control drugs

-

[3H]-hypoxanthine

-

96-well microplates

-

Cell harvester

-

Scintillation counter

-

-

Procedure:

-

Plate serially diluted compounds and synchronized parasite culture in a 96-well plate.

-

Add [3H]-hypoxanthine to each well and incubate for an additional 18-24 hours.[8]

-

Harvest the cell lysates onto a filter mat using a cell harvester.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the IC50 from the reduction in [3H]-hypoxanthine incorporation.

-

In Vivo Antimalarial Efficacy Testing (General Protocol)

No in vivo efficacy data for this compound has been identified in the public domain. The following is a general protocol for the 4-day suppressive test in a murine model, a standard primary screen for potential antimalarial compounds.[10][11]

-

Model: Plasmodium berghei-infected mice (e.g., BALB/c or CD-1).[10][12]

-

Procedure:

-

Infect mice intraperitoneally with P. berghei-infected red blood cells.[11]

-

Initiate treatment with the test compound (e.g., via oral gavage or intraperitoneal injection) a few hours after infection and continue daily for four days.

-

On day 4, collect tail blood smears, stain with Giemsa, and determine the percentage of parasitemia by microscopy.

-

Compare the mean parasitemia in the treated groups to a vehicle-treated control group to calculate the percentage of suppression.

-

Proposed Mechanism of Action

While the precise antimalarial mechanism of this compound has not been definitively elucidated, its structural similarity to known DNA intercalators and its activity as a topoisomerase I poison in cancer cells suggest a similar mode of action in Plasmodium falciparum.[1]

Topoisomerase I is an essential enzyme that relaxes DNA supercoiling during replication and transcription by creating transient single-strand breaks. Topoisomerase I poisons stabilize the covalent complex formed between the enzyme and DNA, leading to an accumulation of these breaks, which ultimately triggers cell death.[13][14]

Conclusion and Future Directions

Preliminary studies demonstrate that this compound exhibits potent in vitro activity against Plasmodium falciparum. However, a comprehensive understanding of its antimalarial potential is currently limited by the lack of in vivo efficacy data and detailed mechanistic studies within the parasite.

Future research should focus on:

-

In vivo efficacy studies: Evaluating the activity of this compound in a murine malaria model to assess its potential as a therapeutic agent.

-

Mechanism of action studies: Confirming the inhibition of P. falciparum topoisomerase I and investigating other potential targets.

-

Structure-activity relationship (SAR) studies: The reduced activity of N-alkylated analogs suggests that modifications to the indole nitrogen are detrimental. Further SAR studies could optimize the scaffold for improved potency and selectivity.[15]

-

Pharmacokinetic and toxicity profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound to determine its drug-likeness.

References

- 1. Cyanobacterial Metabolite Calothrixins: Recent Advances in Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. media.malariaworld.org [media.malariaworld.org]

- 3. benchchem.com [benchchem.com]

- 4. A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Development of a Novel High-Density [3H]Hypoxanthine Scintillation Proximity Assay To Assess Plasmodium falciparum Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mmv.org [mmv.org]

- 13. researchgate.net [researchgate.net]

- 14. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Calothrixin B: An In-depth Technical Guide on its Antimicrobial Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calothrixin B, a pentacyclic metabolite isolated from Calothrix cyanobacteria, has garnered significant attention for its potent anticancer and antiparasitic activities. While its antimicrobial properties are less explored, preliminary research, primarily on its close structural analog Calothrixin A, suggests a promising potential for development as a novel antimicrobial agent. This technical guide provides a comprehensive overview of the current understanding of this compound's antimicrobial properties, including its spectrum of activity, mechanism of action, and relevant experimental protocols. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this unique natural product.

Introduction

The rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents with unique mechanisms of action. Natural products, with their vast structural diversity, have historically been a rich source of new drugs. This compound, and its N-oxide analog Calothrixin A, are indolo[3,2-j]phenanthridine alkaloids characterized by a rigid, planar pentacyclic ring system.[1] While extensively studied for their cytotoxicity against various cancer cell lines, their antimicrobial potential remains an area of active investigation. This guide consolidates the available data on the antimicrobial aspects of this compound, drawing insights from studies on Calothrixin A to present a holistic view.

Antimicrobial Spectrum and Potency

Direct quantitative data on the antimicrobial activity of this compound is limited in publicly available literature. However, studies on Calothrixin A provide valuable insights into the potential spectrum of activity for this class of compounds.

Table 1: Antimicrobial Activity of Calothrixin A

| Organism | Strain | Assay Type | Concentration (µM) | Effect | Reference |

| Bacillus subtilis | 168 | Growth Inhibition | 16 | Complete growth inhibition | [1] |

Note: This data is for Calothrixin A, a close structural analog of this compound.

The activity of Calothrixin A against Bacillus subtilis, a Gram-positive bacterium, suggests that this compound may also possess activity against this class of bacteria. Further studies are required to establish the Minimum Inhibitory Concentrations (MICs) of this compound against a broad panel of both Gram-positive and Gram-negative bacteria to fully elucidate its antimicrobial spectrum.

Mechanism of Action

The precise antimicrobial mechanism of action for this compound has not been fully elucidated. However, research on Calothrixin A points towards the inhibition of essential bacterial cellular processes.

Inhibition of Bacterial RNA Polymerase

Studies have shown that Calothrixin A directly inhibits bacterial RNA polymerase, a crucial enzyme for transcription.[1] The mechanism of this inhibition has been characterized as:

-

Competitive with respect to ATP: Calothrixin A likely binds to the ATP binding site on the RNA polymerase, competing with the natural substrate.

-

Non-competitive with respect to UTP: The binding of UTP is not directly hindered by Calothrixin A.

This mode of action is distinct from that of rifampicin, a well-known RNA polymerase inhibitor, suggesting a novel interaction with the enzyme.

Potential Inhibition of Bacterial Topoisomerases

Calothrixins A and B have been identified as poisons of human DNA topoisomerase I, enzymes that relax DNA supercoiling.[2] Bacterial cells possess analogous enzymes, namely DNA gyrase (a type II topoisomerase) and topoisomerase IV, which are essential for DNA replication and are validated antibacterial targets. Given the activity of Calothrixins against human topoisomerase I, it is plausible that they may also inhibit their bacterial counterparts. However, direct experimental evidence for this is currently lacking and represents a key area for future investigation.

Anti-Biofilm and Quorum Sensing Activity

To date, there is no published research on the effects of this compound on bacterial biofilm formation or quorum sensing. Biofilms are surface-attached communities of bacteria encased in a self-produced matrix, which exhibit increased resistance to antibiotics. Quorum sensing is a cell-to-cell communication mechanism that often regulates biofilm formation and virulence factor production. The investigation of this compound's ability to inhibit these processes could reveal additional therapeutic applications.

Experimental Protocols

The following are detailed, generalized methodologies for key experiments relevant to the antimicrobial evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow Diagram:

Protocol:

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a known concentration.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

-

Controls: Include positive control wells (bacteria in broth without this compound) and negative control wells (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity). This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to prevent the formation of bacterial biofilms.

Workflow Diagram:

Protocol:

-

Preparation of Test Plate: In a 96-well flat-bottomed microtiter plate, add a standardized bacterial suspension in a suitable growth medium (e.g., Tryptic Soy Broth) to each well. Add serial dilutions of this compound to the wells. Include control wells with bacteria and no compound.

-

Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

-

Washing: Gently aspirate the medium and wash the wells three times with phosphate-buffered saline (PBS) to remove planktonic (non-adherent) bacteria.

-

Fixation (Optional): Fix the biofilms by adding methanol to each well for 15 minutes.

-

Staining: Stain the adherent biofilms by adding 0.1% (w/v) crystal violet solution to each well and incubating for 15 minutes at room temperature.

-

Washing: Wash the wells thoroughly with water to remove excess stain and allow the plate to air dry.

-

Solubilization: Solubilize the crystal violet retained by the biofilm by adding 30% acetic acid or 95% ethanol to each well.

-

Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570 nm using a microplate reader. A reduction in absorbance in the presence of this compound compared to the control indicates biofilm inhibition.

Conclusion and Future Directions

This compound presents an intriguing scaffold for the development of novel antimicrobial agents. While direct evidence of its antibacterial efficacy is currently sparse, the activity of its analog, Calothrixin A, against Bacillus subtilis and its inhibitory effect on bacterial RNA polymerase provide a strong rationale for further investigation.

Future research should focus on:

-

Determining the MICs of this compound against a diverse panel of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

-

Investigating the anti-biofilm and quorum sensing inhibitory properties of this compound.

-

Elucidating the precise molecular targets of this compound in bacterial cells, including its potential to inhibit bacterial topoisomerases.

-

Exploring the structure-activity relationship of Calothrixin analogs to optimize their antimicrobial potency and selectivity.

A thorough exploration of these areas will be crucial in determining the true potential of this compound as a lead compound in the fight against infectious diseases.

References

Calothrixin B: A Technical Guide to Molecular Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calothrixin B, a pentacyclic alkaloid derived from cyanobacteria, has demonstrated significant potential as an anticancer and antimalarial agent. Its complex chemical structure, featuring an indolo[3,2-j]phenanthridine ring system, has attracted considerable interest for its potent biological activities. These include the induction of apoptosis and the inhibition of crucial cellular processes. This in-depth technical guide provides a comprehensive overview of the methodologies employed to identify and validate the molecular targets of this compound, with a particular focus on its dual action as a Topoisomerase I poison and a modulator of the JAK2-STAT3 signaling pathway. Detailed experimental protocols, data presentation in structured tables, and visual diagrams of key pathways and workflows are provided to facilitate further research and development of this compound and its analogs as therapeutic agents.

Introduction

This compound is a natural product isolated from the cyanobacterium Calothrix.[1] Structurally, it is the N-deoxy derivative of Calothrixin A and possesses a unique pentacyclic framework.[2] Early studies highlighted its cytotoxicity against various cancer cell lines, including HeLa cervical cancer cells, and its activity against chloroquine-resistant strains of the malaria parasite Plasmodium falciparum.[2] The mechanism of action was initially suggested to be related to the induction of DNA damage and apoptosis.[3] More recent investigations have pinpointed specific molecular targets, paving the way for a more detailed understanding of its therapeutic potential. This guide will delve into the identification and validation of two key targets: Topoisomerase I and Janus Kinase 2 (JAK2).

Identified Molecular Targets of this compound

Topoisomerase I

Topoisomerase I is a nuclear enzyme essential for resolving DNA topological stress during replication, transcription, and other cellular processes. It functions by creating transient single-strand breaks in the DNA backbone.[4] Several studies have suggested that this compound acts as a Topoisomerase I poison.[3] Unlike inhibitors that prevent the enzyme from binding to DNA, poisons like Camptothecin stabilize the covalent complex formed between Topoisomerase I and DNA. This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks, which can be converted to lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.[4]

Janus Kinase 2 (JAK2)

The Janus Kinase (JAK) family of non-receptor tyrosine kinases plays a critical role in cytokine-mediated signaling. The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of the JAK2-STAT3 pathway is implicated in various malignancies, including myeloproliferative neoplasms and solid tumors. A recent study has identified this compound as a potential inhibitor of JAK2. Molecular docking and dynamics simulations suggest that this compound can bind to the ATP-binding pocket of the JAK2 kinase domain, thereby inhibiting its activity and the downstream phosphorylation of STAT3.

Quantitative Data Summary

The following tables summarize the reported quantitative data for the biological activity of this compound.

| Table 1: Cytotoxicity of this compound against Cancer Cell Lines | |

| Cell Line | IC50 / EC50 (µM) |

| HeLa (Cervical Cancer) | 0.35 |

| Jurkat (T-cell Leukemia) | Not explicitly reported for this compound, but Calothrixin A showed an IC50 of 1.6 µM for anti-proliferative activity. |

Note: IC50 (half maximal inhibitory concentration) and EC50 (half maximal effective concentration) values can vary depending on the assay conditions.

| Table 2: Antimalarial Activity of this compound | |

| Parasite Strain | IC50 (nM) |

| P. falciparum FCR-3 (chloroquine-resistant) | 180 |

| Table 3: Potential JAK2 Inhibition by this compound | |

| Parameter | Value |

| Predicted Binding Affinity (Molecular Docking) | Not quantitatively reported in publicly available literature. A biochemical assay to determine the Kd is recommended. |

| Effect on JAK2-STAT3 Signaling | Inhibition of JAK2 and STAT3 phosphorylation observed in Western blot analysis. |

Experimental Protocols for Target Identification and Validation

This section provides detailed methodologies for the key experiments used to identify and validate the molecular targets of this compound.

Target Identification: Affinity Chromatography

Affinity chromatography is a powerful technique to isolate and identify the binding partners of a small molecule from a complex biological mixture.

Objective: To identify proteins from a cell lysate that directly bind to this compound.

Methodology:

-

Immobilization of this compound:

-

This compound, based on its chemical structure, can be functionalized for immobilization. A common strategy is to introduce a linker with a reactive group (e.g., a primary amine or a carboxyl group) that can be covalently coupled to an activated chromatography resin (e.g., NHS-activated sepharose). The indole nitrogen or a position on the aromatic rings could be potential sites for linker attachment, requiring synthetic modification of the natural product.

-

Protocol:

-

Synthesize a derivative of this compound containing a suitable linker arm (e.g., a short polyethylene glycol chain ending in a primary amine).

-

Activate NHS-activated Sepharose beads according to the manufacturer's protocol.

-

Incubate the this compound derivative with the activated beads overnight at 4°C to allow for covalent coupling.

-

Wash the beads extensively to remove any non-covalently bound compound.

-

Block any remaining active sites on the beads using a blocking agent (e.g., ethanolamine).

-

-

-

Preparation of Cell Lysate:

-

Grow the chosen cancer cell line (e.g., HeLa or a cell line with high JAK2 expression) to 80-90% confluency.

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

-

Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.

-

-

Affinity Pull-down:

-

Incubate the prepared cell lysate with the this compound-immobilized beads for 2-4 hours at 4°C with gentle rotation.

-

As a negative control, incubate a separate aliquot of the lysate with beads that have been blocked but have no this compound attached.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Protein Identification:

-

Elute the bound proteins from the beads using a competitive eluent (e.g., a high concentration of free this compound) or a non-specific eluent (e.g., a low pH buffer or a high salt buffer).

-

Separate the eluted proteins by SDS-PAGE.

-

Visualize the protein bands by silver staining or Coomassie blue staining.

-

Excise the protein bands that are present in the this compound pull-down but not in the negative control.

-

Identify the proteins by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).

-

Target Validation: siRNA-mediated Knockdown

siRNA-mediated knockdown is used to confirm that the biological effect of a compound is dependent on the presence of its putative target.

Objective: To determine if the cytotoxic effect of this compound is diminished in cells with reduced levels of JAK2.

Methodology:

-

siRNA Transfection:

-

Design and synthesize siRNAs specifically targeting the mRNA of JAK2. A non-targeting scrambled siRNA should be used as a negative control.

-

Seed the target cells (e.g., pancreatic cancer cells) in a 6-well plate.

-

Transfect the cells with the JAK2-specific siRNA or the scrambled siRNA using a suitable transfection reagent (e.g., Lipofectamine) according to the manufacturer's protocol.

-

Incubate the cells for 48-72 hours to allow for knockdown of the target protein.

-

-

Validation of Knockdown:

-

After the incubation period, harvest a portion of the cells to confirm the knockdown of JAK2 protein levels by Western blotting.

-

-

Cell Viability Assay:

-

Treat the remaining JAK2-knockdown cells and the control cells with varying concentrations of this compound.

-

After a 48-72 hour treatment period, assess cell viability using an MTT or a similar assay.

-

-

Data Analysis:

-

Compare the dose-response curves of this compound in the JAK2-knockdown cells and the control cells. A rightward shift in the dose-response curve for the knockdown cells would indicate that the cytotoxic effect of this compound is at least partially dependent on JAK2.

-

Target Validation: CRISPR-Cas9 Mediated Knockout

CRISPR-Cas9 technology allows for the complete knockout of a target gene, providing a more definitive validation of a drug's target.

Objective: To confirm the role of JAK2 in mediating the effects of this compound by generating a JAK2 knockout cell line.

Methodology:

-

Guide RNA (gRNA) Design and Cloning:

-

Generation of Knockout Cell Line:

-

Transfect the target cells with the Cas9-gRNA expression vector.

-

Select for transfected cells (e.g., using an antibiotic resistance marker on the vector).

-

Isolate single-cell clones and expand them.

-

-

Validation of Knockout:

-

Screen the single-cell clones for the absence of JAK2 protein expression by Western blotting.

-

Confirm the gene knockout at the genomic level by sequencing the targeted region.

-

-

Phenotypic Assays:

-

Compare the phenotype of the JAK2 knockout cells with the wild-type cells in the presence and absence of this compound.

-

Assess cell proliferation, apoptosis, and cell cycle progression. Resistance of the knockout cells to this compound-induced effects would validate JAK2 as a key target.

-

Biochemical Assay: Topoisomerase I DNA Relaxation Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of Topoisomerase I.

Objective: To determine if this compound inhibits the ability of Topoisomerase I to relax supercoiled DNA.

Methodology:

-

Reaction Setup:

-

Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) in a suitable reaction buffer (e.g., 10 mM Tris-HCl, pH 7.9, 1 mM EDTA, 150 mM NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol).[6]

-

Add varying concentrations of this compound (dissolved in DMSO) to the reaction tubes. Include a vehicle control (DMSO only) and a positive control inhibitor (e.g., Camptothecin).

-

Initiate the reaction by adding purified human Topoisomerase I enzyme.

-

-

Incubation and Termination:

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

-

Agarose Gel Electrophoresis:

-

Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on a 1% agarose gel.

-

Stain the gel with ethidium bromide or a safer alternative (e.g., SYBR Safe).

-

-

Visualization and Analysis:

-

Visualize the DNA bands under UV light.

-

Inhibition of Topoisomerase I activity is indicated by the persistence of the supercoiled DNA band in the presence of this compound, while the control reaction should show a conversion to relaxed DNA.

-

Cellular Assay: Western Blot for JAK2-STAT3 Signaling

This assay is used to measure the effect of this compound on the phosphorylation status of JAK2 and its downstream target STAT3.

Objective: To determine if this compound inhibits the phosphorylation of JAK2 and STAT3 in cancer cells.

Methodology:

-

Cell Treatment:

-

Seed cancer cells with an active JAK2-STAT3 pathway (e.g., pancreatic cancer cells) in a 6-well plate.

-

Treat the cells with different concentrations of this compound for a specified time (e.g., 2-24 hours). Include an untreated control.

-

In some experiments, cells can be stimulated with a cytokine (e.g., IL-6) to activate the JAK2-STAT3 pathway.

-

-

Protein Extraction:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with primary antibodies specific for phosphorylated JAK2 (p-JAK2), total JAK2, phosphorylated STAT3 (p-STAT3), and total STAT3. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. A decrease in the ratio of p-JAK2/total JAK2 and p-STAT3/total STAT3 in this compound-treated cells would indicate inhibition of the signaling pathway.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the molecular targeting of this compound.

References

- 1. genscript.com [genscript.com]

- 2. researchgate.net [researchgate.net]

- 3. Cyanobacterial Metabolite Calothrixins: Recent Advances in Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]

The Indolo[3,2-j]phenanthridine Core of Calothrixin B: A Technical Guide for Drug Development Professionals

An in-depth exploration of the synthesis, biological activity, and therapeutic potential of the unique pentacyclic scaffold of Calothrixin B, a promising cyanobacterial metabolite.

The marine environment, a rich repository of chemical diversity, has yielded numerous compounds with significant therapeutic potential. Among these, Calothrixin A and B, isolated from the cyanobacterium Calothrix, stand out due to their novel indolo[3,2-j]phenanthridine core.[1][2] This unique pentacyclic architecture, an assemblage of quinoline, quinone, and indole pharmacophores, has garnered considerable attention from the scientific community for its potent biological activities, particularly its anticancer and antimalarial properties.[3][4] This technical guide provides a comprehensive overview of the indolo[3,2-j]phenanthridine core of this compound, focusing on its synthesis, mechanism of action, and structure-activity relationships, to inform and guide future drug discovery and development efforts.

Chemical Synthesis of the Indolo[3,2-j]phenanthridine Core

The low natural abundance of calothrixins has spurred the development of numerous synthetic strategies to access the indolo[3,2-j]phenanthridine scaffold in larger quantities for further biological evaluation.[3][4] These approaches can be broadly categorized by the final ring closure step in the construction of the pentacyclic system.

A prevalent strategy involves the late-stage formation of the central quinone ring (Ring C). One such synthesis utilizes a three-step route starting from commercially available ethyl indole-2-carboxylate and quinoline-3-carboxaldehyde. The key step is an intramolecular directed ortho-lithiation reaction to furnish this compound in a 48% yield for this step.[1]

Another innovative approach constructs the indole moiety (Rings A and B) as the final step. This method employs a manganese triacetate-mediated oxidative free radical reaction between a phenanthridine dione and 2-cyclohexenone.[1][5] This strategy is notable for its novelty, as most other syntheses focus on building upon a pre-existing indole framework.[5]

Biomimetic syntheses have also been explored, inspired by the proposed natural biosynthetic pathway. One such approach features an allene-mediated 6π-electrocyclic reaction as the key step to construct the indolo[2,3-a]carbazole intermediate, which then rearranges to the indolo[3,2-j]phenanthridine core.[1][6]

The various synthetic routes offer different advantages in terms of efficiency, scalability, and the potential for analog synthesis, providing a versatile toolkit for medicinal chemists to explore the chemical space around the calothrixin scaffold.

Biological Activity and Mechanism of Action

This compound and its analogs have demonstrated significant cytotoxic activity against a range of human cancer cell lines and potent inhibitory effects against the malaria parasite, Plasmodium falciparum.[1][2] The primary mechanism of action is believed to be the inhibition of DNA topoisomerases and interference with RNA synthesis.[3][4]

Anticancer Activity

Calothrixins exhibit potent cytotoxicity against various cancer cell lines, including HeLa (cervical cancer), HCT-116 (colon cancer), and NCI-H460 (lung cancer).[1][6][7] The proposed mechanism for this anticancer activity involves the inhibition of topoisomerase I, an enzyme crucial for DNA replication and transcription.[1][4] By stabilizing the topoisomerase I-DNA cleavable complex, calothrixins prevent the religation of the DNA strand, leading to DNA damage and ultimately apoptosis.[5] Some analogs have also been shown to inhibit human topoisomerase II.[7][8]

Antimalarial Activity

This compound has shown potent activity against chloroquine-resistant strains of P. falciparum.[1][2] While the exact antimalarial mechanism is still under investigation, it is hypothesized to be similar to its anticancer mode of action, potentially involving the inhibition of the parasite's topoisomerase enzymes or interference with RNA synthesis.[1][9]

The table below summarizes the reported cytotoxic and antimalarial activities of this compound and some of its key analogs.

| Compound | Cell Line / Strain | Activity | IC50 / EC50 / GI50 | Reference |

| This compound | HeLa | Cytotoxicity | 0.24 µM | [1] |

| This compound | HeLa | Cytotoxicity | 350 nM | [1] |

| This compound | HCT-116 | Cytotoxicity | 0.32 µM | [6] |

| This compound | P. falciparum (FCR-3) | Antimalarial | 120 nM | [10] |

| Calothrixin A | HeLa | Cytotoxicity | 0.12 µM | [1] |

| Calothrixin A | HeLa | Cytotoxicity | 40 nM | [1] |

| Calothrixin A | P. falciparum (FCR-3) | Antimalarial | 185 nM | [10] |

| 3-Fluorothis compound | NCI-H460 | Cytotoxicity | 1 nM | [7] |

Structure-Activity Relationships

The unique pentacyclic structure of this compound provides a rigid framework for interaction with its biological targets. Structure-activity relationship (SAR) studies have revealed several key features that influence its biological activity.

The presence of the N-oxide in Calothrixin A generally leads to slightly increased potency compared to this compound.[1] However, the overall activity is comparable, suggesting that the core scaffold is the primary determinant of bioactivity.[1]

Substitution on the indole nitrogen has been shown to modulate activity. N-alkylation of this compound generally leads to a decrease in antimalarial activity.[10] This suggests that the N-H group may be important for hydrogen bonding interactions with the target enzyme or DNA.

Modifications to the peripheral rings of the indolo[3,2-j]phenanthridine core have also been explored. For instance, the introduction of a fluorine atom at the 3-position of this compound resulted in a significant increase in cytotoxicity against the NCI-H460 lung cancer cell line.[7] This highlights the potential for targeted modifications to enhance potency and selectivity.

Experimental Protocols

General Synthesis of this compound via Oxidative Radical Reaction

A representative experimental protocol for the synthesis of this compound involves the following key steps, as adapted from the work of Velu and colleagues.[5]

-

Synthesis of the Phenanthridinedione Intermediate: This multi-step process typically starts from commercially available materials and involves reactions such as reductive amination, acetylation, and palladium-catalyzed intramolecular cyclization to construct the core phenanthridine structure.[5]

-

Mn(OAc)3 Mediated Oxidative Radical Reaction: The key phenanthridinedione intermediate is reacted with 2-cyclohexenone in the presence of manganese(III) acetate. This reaction proceeds via a one-electron oxidation to generate a radical intermediate which then undergoes intermolecular addition to the quinone, followed by oxidation and deprotonation to form the fused indole ring system.[5]

-

Deprotection and Final Product Formation: Any protecting groups used in the synthesis are removed to yield the final this compound product.[5]

Topoisomerase II Inhibition Assay

The ability of this compound analogs to inhibit human topoisomerase II can be assessed using a DNA relaxation assay.[8]

-

Reaction Mixture Preparation: A typical reaction mixture contains supercoiled plasmid DNA (e.g., pBR322), human topoisomerase II, ATP, and the test compound at various concentrations in a suitable assay buffer.

-

Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 30 minutes) to allow for the topoisomerase II-mediated DNA relaxation.

-

Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis.

-

Visualization: The DNA bands are visualized by staining with ethidium bromide and photographed under UV light. The inhibition of topoisomerase II is determined by the reduction in the amount of relaxed DNA compared to the control.

Signaling Pathways and Logical Relationships

The biological activity of this compound is intrinsically linked to its ability to interfere with fundamental cellular processes, primarily DNA replication and transcription. The following diagrams illustrate the proposed mechanism of action and a generalized workflow for its synthesis.

Caption: Proposed mechanism of action for this compound.

Caption: Generalized workflow for this compound synthesis.

Future Directions

The indolo[3,2-j]phenanthridine core of this compound represents a promising scaffold for the development of novel anticancer and antimalarial agents. Future research should focus on:

-

Elucidation of Precise Mechanisms: Further studies are needed to fully understand the specific molecular interactions between calothrixins and their biological targets, including detailed structural studies of the drug-enzyme-DNA ternary complex.

-

Expansion of SAR Studies: The synthesis and biological evaluation of a broader range of analogs will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

-

Exploration of Other Therapeutic Areas: Given its fundamental mechanism of action, the potential of the calothrixin scaffold in other therapeutic areas, such as antiviral and antibacterial applications, should be investigated.

References

- 1. Cyanobacterial Metabolite Calothrixins: Recent Advances in Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cyanobacterial Metabolite Calothrixins: Recent Advances in Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Total Synthesis of Calothrixins A and B via Oxidative Radical Reaction of Cyclohexenone with Aminophenanthridinedione - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Biological Evaluation of Calothrixins B and their Deoxygenated Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cyanobacterial Metabolite Calothrixins: Recent Advances in Synthesis and Biological Evaluation | MDPI [mdpi.com]

A Technical Guide to the Cytotoxic Effects of Calothrixin B on HeLa Cells

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the cytotoxic effects of Calothrixin B, a cyanobacterial metabolite, on the human cervical cancer cell line, HeLa. The information compiled herein summarizes key quantitative data, outlines probable mechanisms of action, and provides detailed experimental protocols relevant to the study of this potent compound.

Quantitative Cytotoxicity Data

This compound exhibits significant cytotoxic and anti-proliferative activity against HeLa cells. The half-maximal inhibitory concentration (IC₅₀) and half-maximal effective concentration (EC₅₀) values reported in the literature vary, which may be attributed to differences in experimental conditions such as incubation time and assay methodology. A summary of the reported values is presented below.

| Parameter | Concentration (µM) | Concentration (nM) | Source |

| IC₅₀ | 0.350 | 350 | [1] |

| EC₅₀ | 0.24 | 240 | [1] |

| EC₅₀ | 0.25 | 250 | [1] |

These nanomolar to sub-micromolar values underscore the high potency of this compound against this cancer cell line, highlighting its potential as a lead compound for further anticancer drug development. The approximately 10-fold higher effectiveness against HeLa cells compared to the non-cancerous CV-1 cell line (2.4 µM) suggests a degree of selective toxicity.[1]

Mechanism of Action

The cytotoxic effects of this compound in cancer cells are multifactorial, primarily involving the induction of cell cycle arrest and apoptosis, likely driven by DNA damage and the generation of reactive oxygen species (ROS).

Studies on leukemia cells have shown that this compound can induce cell cycle arrest in the G1 phase at a concentration of 0.1 μM.[1] This arrest prevents the cell from entering the S phase, thereby halting DNA replication and proliferation. The mechanism involves the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin proteins, which are critical for progression through the cell cycle checkpoints.

Caption: Proposed mechanism of this compound-induced G1 cell cycle arrest in HeLa cells.

While direct studies on this compound in HeLa cells are limited, research on its analogues and related compounds like Calothrixin A points towards the induction of apoptosis, or programmed cell death.[1] The mechanism is likely initiated by intracellular damage, such as that caused by ROS generated from the quinone structure of this compound.[1] This can lead to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.

Caption: Plausible intrinsic apoptosis pathway activated by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the cytotoxic effects of this compound on HeLa cells.

-

Cell Line: HeLa (human cervical adenocarcinoma) cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: Passage cells every 2-3 days or upon reaching 80-90% confluency. Detach cells using a 0.25% Trypsin-EDTA solution.

The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-cell blank control. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Caption: Standard experimental workflow for an MTT-based cytotoxicity assay.

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle.

-

Cell Seeding and Treatment: Seed HeLa cells in 6-well plates at a density of 2 x 10⁵ cells/well. After 24 hours, treat with this compound at desired concentrations (e.g., 0.1 µM, 0.5 µM, 1.0 µM) for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash twice with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Data Acquisition: Analyze the samples using a flow cytometer. Collect at least 10,000 events per sample.

-

Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

References

The Enigmatic Origins of Calothrixin B: A Deep Dive into its Natural Source and Biosynthesis

For Immediate Release